(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891664
InChI: InChI=1S/C13H18Cl2N2.ClH/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17;/h3-4,6,10H,1-2,5,7-9,16H2;1H
SMILES:
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15891664

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
IUPAC Name [1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2.ClH/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17;/h3-4,6,10H,1-2,5,7-9,16H2;1H
Standard InChI Key ORYUWNMGOMSGOR-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CN.Cl

Introduction

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a dichlorobenzyl group and a methanamine side chain, which contributes to its potential biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations .

Interaction Studies

Preliminary studies suggest that this compound may interact with serotonin and norepinephrine transporters, which are crucial in mood regulation. Additionally, its potential interactions with pain pathways warrant further investigation.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(1-(4-Chlorobenzyl)piperidin-3-yl)methanaminePiperidine ring with chlorobenzyl groupAntidepressant activity
(1-(2-Methylbenzyl)piperidin-3-yl)methanaminePiperidine ring with methylbenzyl groupAnalgesic properties
(1-(3-Fluorobenzyl)piperidin-3-yl)methanaminePiperidine ring with fluorobenzyl groupPotential neuroprotective effects
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloridePiperidine ring with dichlorobenzyl groupPotential mood regulation and pain management

The specific dichlorobenzyl substitution in (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride may enhance its receptor selectivity and biological activity compared to other piperidine derivatives.

Research Findings and Future Directions

Further studies are needed to elucidate the exact mechanisms underlying the biological activities of this compound. Its potential applications in treating mood disorders or managing pain are promising areas for future research.

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